3,5-Dimethoxyaniline
Overview
Description
3,5-Dimethoxyaniline is an organic compound with the molecular formula C8H11NO2. It is a derivative of aniline, where two methoxy groups are attached to the benzene ring at the 3 and 5 positions. This compound is known for its applications in organic synthesis and its unique chemical properties .
Scientific Research Applications
3,5-Dimethoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds, including potential anticancer agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
3,5-Dimethoxyaniline is a derivative of aniline and is primarily used in the synthesis of various organic compounds . The primary targets of this compound are the molecules or substrates it reacts with during these synthesis processes.
Mode of Action
The mode of action of this compound is primarily through its reactivity as an aniline derivative. Anilines are known to undergo various chemical reactions, including electrophilic substitution, due to the presence of the amino group . In the case of this compound, the methoxy groups can influence the reactivity of the molecule .
Biochemical Pathways
As a chemical reagent, this compound participates in various chemical reactions rather than specific biochemical pathways. For instance, it has been used in the synthesis of poly(this compound) hollow microspheres through interfacial polymerization .
Pharmacokinetics
Like other aniline derivatives, it is expected to be absorbed, distributed, metabolized, and excreted by the body if ingested or inhaled .
Result of Action
The result of the action of this compound is the formation of new organic compounds. For example, it can be used to synthesize poly(this compound) hollow microspheres . The properties of these new compounds depend on the specific reactions and conditions used during synthesis .
Action Environment
The action of this compound is influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For instance, the synthesis of poly(this compound) hollow microspheres requires specific conditions, including a certain temperature and the presence of a doping agent .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethoxyaniline can be synthesized through several methods. One common method involves the reaction of 3,5-dimethoxybenzaldehyde with ammonia or an amine source under reducing conditions. Another method includes the reduction of 3,5-dimethoxynitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 3,5-dimethoxynitrobenzene. This process involves the use of a metal catalyst such as palladium on carbon under hydrogen gas at elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group in 3,5-dimethoxynitrobenzene can be reduced to form this compound.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of electron-donating methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of this compound from 3,5-dimethoxynitrobenzene.
Substitution: Formation of halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyaniline
- 2,5-Dimethoxyaniline
- 2,4-Dimethoxyaniline
- 3,5-Dimethylaniline
- 3,4,5-Trimethoxyaniline
Uniqueness
3,5-Dimethoxyaniline is unique due to the specific positioning of its methoxy groups, which significantly influences its reactivity and chemical behavior. This positioning makes it particularly useful in certain synthetic applications where regioselectivity is crucial .
Properties
IUPAC Name |
3,5-dimethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRGWPVJGDABME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065018 | |
Record name | 3,5-Dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10272-07-8 | |
Record name | 3,5-Dimethoxyaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10272-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethoxyaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010272078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 3,5-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,5-Dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.547 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DIMETHOXYANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS9DUH84WG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,5-Dimethoxyaniline?
A1: this compound has the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided articles don't delve into detailed spectroscopic characterization, they do highlight specific structural features. For example, in the synthesis of tris(3,5-dimethoxyanilinium) dihydrogentriphosphate, X-ray diffraction confirmed the planar nature of the aromatic ring and the extended conformation of the methoxy side groups. [, ]
Q3: Can this compound be used as a starting material for synthesizing other compounds?
A3: Absolutely! Its electron-rich aromatic ring makes it highly reactive in electrophilic aromatic substitution reactions. This property is exploited in various studies:
- Synthesis of bisindolines: Reaction with vicinal diones like benzil and 4-methylbenzil under acidic conditions leads to the formation of bisindolines, with the reaction pathway proceeding through a Friedel–Crafts type electrophilic attack. [, ]
- Regioselective Friedel-Crafts alkylation: this compound reacts with aldehydes in the presence of trifluoroacetic acid and triethylsilane to yield p-alkyl 3,5-dimethoxyanilines with high regioselectivity. This reaction is applicable to aromatic, heteroaromatic, and aliphatic aldehydes. [, ]
- Synthesis of 2-quinolones: Propargylamides derived from this compound through Ugi reactions undergo gold-catalyzed intramolecular alkyne hydroarylation, efficiently forming the 2-quinolone core. []
Q4: Are there any unique reactions observed with this compound?
A4: Yes, the reaction of this compound with 1,2-indanedione yields unexpected products. Instead of a simple condensation, the reaction forms complex structures, including 2,2'-bis(3,5-dimethoxyphenylamino)[3,3'-biindene]-1,1'-dione and diastereomers of 11a'-[2-(3,5-dimethoxyphenylamino)-1-oxoinden-3-yl]-6',6a',11',11a'-tetrahydro-1',3'-dimethoxyspiro[indene-2(3H), 6'-5'H-indeno[1,2-c]-quinoline]-1,11'-dione. X-ray crystallography was crucial in elucidating these structures. [, , ]
Q5: Does this compound exhibit any catalytic activity?
A5: While not a catalyst itself, this compound plays a crucial role in analytical applications:
- Copper (II) Detection: The oxidative coupling of 3-methyl-2-benzothiazolinone hydrazone with N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline is catalyzed by copper (II). This forms the basis for highly sensitive spectrophotometric methods to detect trace amounts of copper in various samples, including pepperbush and tap water. [, , ]
Q6: Are there any applications of this compound in material science?
A6: Yes, this compound is a precursor to poly(this compound) (P(3,5-DMA)), a conducting polymer.
- Synthesis of Hollow Microspheres: Interfacial polymerization of this compound using camphorsulfonic acid as a dopant and soft template yields P(3,5-DMA) hollow microspheres with a narrow size distribution and uniform shape. This technique holds promise for various applications in materials science. []
Q7: Are there other noteworthy applications of this compound?
A7:
- Selenium Nanowire Synthesis: this compound acts as a reducing agent in the solvothermal synthesis of ultralong selenium nanowires. These nanowires self-assemble into diverse hierarchical architectures, exhibiting excellent field emission properties. []
Q8: What is the significance of the methoxy groups in this compound?
A8: The methoxy groups are electron-donating substituents, significantly influencing the reactivity and properties of this compound. They enhance the electron density of the aromatic ring, making it more susceptible to electrophilic attack and influencing its interactions in crystal structures.
Q9: Has research explored analogs of this compound?
A9: Yes, several studies utilize this compound as a starting point for diversity-oriented synthesis (DOS):
- Natural Product Analogs: Amino dimethoxyacetophenones, easily synthesized from this compound, serve as valuable building blocks for creating diverse libraries of natural product analogs, including those of flavones, coumarins, azocanes, chalcones, and aurones. This approach is valuable in drug discovery. []
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